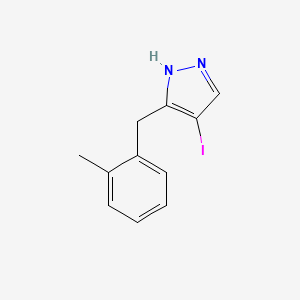

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole

Overview

Description

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at the 4-position and a 2-methylbenzyl group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole typically involves the iodination of a pre-formed pyrazole ring. One common method is the reaction of 3-(2-methylbenzyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with nucleophiles like thiols, amines, or alkoxides to form corresponding substituted pyrazoles.

Oxidation and Reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to remove the iodine atom.

Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds with other aromatic or alkyne groups.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols would yield thioether derivatives, while coupling reactions with aryl boronic acids would produce biaryl compounds.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the 2-methylbenzyl group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

4-Iodo-1H-pyrazole: Lacks the 2-methylbenzyl group, making it less bulky and potentially less selective in biological applications.

3-(2-Methylbenzyl)-1H-pyrazole: Lacks the iodine atom, which may reduce its reactivity in substitution and coupling reactions.

4-Bromo-3-(2-methylbenzyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

Uniqueness

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is unique due to the combination of the iodine atom and the 2-methylbenzyl group. This combination can enhance its reactivity in chemical reactions and its specificity in biological applications, making it a valuable compound for research and development.

Biological Activity

4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is a substituted pyrazole compound characterized by its unique structural features, which include an iodine atom at the 4-position and a 2-methylbenzyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

- Molecular Formula : C12H12N2I

- Structural Features :

- Pyrazole ring: A five-membered heterocyclic structure containing two nitrogen atoms.

- Iodine substituent: Imparts unique reactivity and biological activity.

- 2-Methylbenzyl group: Enhances lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that derivatives of pyrazoles, including this compound, exhibit a range of biological activities:

- Anti-inflammatory Effects :

-

Anticancer Activity :

- Pyrazoles have been linked to the inhibition of various cancer-related pathways. For example, studies suggest that compounds similar to this compound may target BRAF(V600E) and EGFR kinases, which are critical in several cancer types . The compound's ability to induce apoptosis in cancer cells has also been noted, likely through mechanisms involving reactive oxygen species (ROS).

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition :

- Receptor Interaction :

-

Induction of Apoptosis :

- By generating ROS or modulating signaling pathways, this compound can promote cell death in malignant cells.

Comparative Biological Activity

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Bromo-3-(2-methylbenzyl)-1H-pyrazole | Bromine substituent instead of iodine | Different reactivity profiles |

| 4-Methoxy-3-(2-methylbenzyl)-1H-pyrazole | Methoxy group at the 4-position | Varying anti-inflammatory activity |

| 4-Chloro-3-(2-methylbenzyl)-1H-pyrazole | Chlorine substituent | Potentially different anticancer effects |

These comparisons illustrate how variations in substituents can lead to different biological activities and therapeutic potentials.

Case Studies

Several studies have documented the biological activities associated with pyrazole derivatives:

-

Study on Anti-inflammatory Activity :

A recent study evaluated a series of pyrazole derivatives for their anti-inflammatory properties. The results indicated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, supporting their use as potential therapeutic agents against inflammatory diseases . -

Anticancer Evaluation :

Another investigation focused on the anticancer properties of pyrazole derivatives targeting BRAF(V600E). The study found that certain derivatives demonstrated cytotoxicity against melanoma cell lines, indicating that modifications to the pyrazole scaffold could enhance therapeutic efficacy .

Properties

IUPAC Name |

4-iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2/c1-8-4-2-3-5-9(8)6-11-10(12)7-13-14-11/h2-5,7H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPRKJBWSRUJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=C(C=NN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733714 | |

| Record name | 4-Iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260838-10-5 | |

| Record name | 4-Iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.